molecular formula C16H21N5O2 B2817570 N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1002429-69-7

N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2817570
CAS RN: 1002429-69-7
M. Wt: 315.377
InChI Key: FNXJCGLGNOBMBY-UHFFFAOYSA-N
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Description

N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
BenchChem offers high-quality N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Isoxazolines and Isoxazoles

    N-substituted pyrazolo[3,4-d] pyrimidin-4(5H)-ones, related to the compound , have been synthesized, leading to the formation of isoxazolines and isoxazoles through [3+2] cycloaddition reactions. These compounds were characterized using various spectroscopic techniques, indicating their potential for further chemical research and applications (Rahmouni et al., 2014).

  • Formation of Pyrazolo[3,4-d]pyrimidine Derivatives

    Another study utilized similar compounds to synthesize new heterocycles, including pyrazolo[3,4-d]pyrimidine derivatives. These derivatives were tested for antimicrobial activity, demonstrating the compound's potential in developing new antimicrobial agents (Bondock et al., 2008).

Biological and Medicinal Applications

  • Antimicrobial Activity

    Various derivatives of compounds related to the query compound have been synthesized and evaluated for their antimicrobial properties. This indicates potential applications in the development of new antimicrobial drugs (Abumelha, 2013).

  • Antitumor Activity and Molecular Docking

    Synthesized pyrimidiopyrazole derivatives have shown notable in vitro antitumor activity. Molecular docking studies further support their potential application in cancer treatment (Fahim et al., 2019).

  • Application in PET Imaging

    A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the query compound, has been utilized as selective ligands in positron emission tomography (PET) imaging. This suggests potential use in medical imaging and diagnostics (Dollé et al., 2008).

Chemical and Structural Analysis

  • Conformational Analysis and Crystal Structure: Studies on related compounds provide insights into their molecular conformations and crystal structures, which are critical for understanding their chemical behavior and potential applications in material science (Narayana et al., 2016).

properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-6-7-17-14(22)9-20-15(23)12(4)13(5)18-16(20)21-11(3)8-10(2)19-21/h6,8H,1,7,9H2,2-5H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXJCGLGNOBMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NCC=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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